Lipophilicity Control: N-Cyclohexyl-4-methoxybenzamide vs. N-(Cyclohexylmethyl) Analog
N-Cyclohexyl-4-methoxybenzamide possesses a computed XLogP3 value of 3, which is notably lower than that of its closest structural analog, N-(cyclohexylmethyl)-4-methoxybenzamide, which has an XLogP3 of 3.5 [1][2]. This quantitative difference is directly attributable to the presence or absence of a single methylene (-CH2-) spacer.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | N-(cyclohexylmethyl)-4-methoxybenzamide, XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = 0.5 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem). |
Why This Matters
A difference of 0.5 log units in XLogP3 corresponds to a ~3.2-fold difference in the compound's partition coefficient, a key determinant of membrane permeability and non-specific protein binding, making this compound a distinct tool for controlling lipophilicity in a research program.
- [1] PubChem. N-cyclohexyl-4-methoxybenzamide. Computed Property: XLogP3. View Source
- [2] PubChem. N-(cyclohexylmethyl)-4-methoxybenzamide. CID 83201767. Computed Property: XLogP3. View Source
